molecular formula C5H6N2OS B6238255 N-(1,3-thiazol-5-yl)acetamide CAS No. 408507-23-3

N-(1,3-thiazol-5-yl)acetamide

Cat. No.: B6238255
CAS No.: 408507-23-3
M. Wt: 142.2
InChI Key:
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Description

N-(1,3-thiazol-5-yl)acetamide is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-thiazol-5-yl)acetamide typically involves the reaction of thiazole derivatives with acetic anhydride or acetyl chloride. One common method includes the following steps:

    Starting Material: Thiazole derivative.

    Reagent: Acetic anhydride or acetyl chloride.

    Catalyst: A base such as pyridine.

    Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C for several hours.

    Purification: The product is purified using recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the production of high-purity compounds.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, alcohols; reactions are often conducted in the presence of a base such as triethylamine or sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(1,3-thiazol-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent, as well as its use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and pigments.

Comparison with Similar Compounds

N-(1,3-thiazol-5-yl)acetamide can be compared with other thiazole derivatives:

    Similar Compounds: Thiazole, benzothiazole, thiazolidine.

    Uniqueness: this compound is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Properties

CAS No.

408507-23-3

Molecular Formula

C5H6N2OS

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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